Product packaging for 2-(3,5-Difluorophenoxymethyl)pyrrolidine(Cat. No.:)

2-(3,5-Difluorophenoxymethyl)pyrrolidine

Cat. No.: B13249892
M. Wt: 213.22 g/mol
InChI Key: REAWYCNUKZQGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenoxymethyl)pyrrolidine is a chemical compound of interest in advanced pharmaceutical and neuropharmacology research. It belongs to a class of pyrrolidine derivatives that have been identified as key scaffolds in the development of potent and balanced monoamine reuptake inhibitors . Compounds within this structural family are frequently investigated for their potential to modulate neurotransmitter systems, particularly as norepinephrine and serotonin reuptake inhibitors (NSRIs), which are valuable mechanisms for studying neurological pathways . The specific substitution pattern of the 3,5-difluorophenoxy moiety is strategically designed to optimize the compound's interaction with biological targets, potentially influencing its binding affinity, selectivity, and metabolic stability. Researchers utilize this building block in structure-activity relationship (SAR) studies to develop novel therapeutic agents, with historical research applications in preclinical models of neuropathic pain . Furthermore, pyrrolidine-based structures are prevalent in the development of antimicrobial agents, indicating broad utility in medicinal chemistry . This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2NO B13249892 2-(3,5-Difluorophenoxymethyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-[(3,5-difluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10/h4-6,10,14H,1-3,7H2

InChI Key

REAWYCNUKZQGIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC(=CC(=C2)F)F

Origin of Product

United States

Significance of the Pyrrolidine Scaffold in Contemporary Molecular Design

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. researchgate.netnih.gov Its prevalence in both natural products and synthetic drugs underscores its importance as a versatile scaffold. frontiersin.orgnih.gov The significance of the pyrrolidine scaffold is multifaceted, stemming from its unique structural and chemical properties.

One of the key advantages of the pyrrolidine ring is its three-dimensional character. Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring create a puckered structure, allowing for a more comprehensive exploration of three-dimensional chemical space. researchgate.netnih.gov This non-planar conformation, often described as "pseudorotation," enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov

Furthermore, the pyrrolidine scaffold is a rich source of stereochemical diversity. The presence of one or more stereocenters allows for the generation of a wide array of stereoisomers, each with potentially distinct biological activities. nih.gov This stereochemical complexity is a powerful tool in drug design, as it can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

The nitrogen atom within the pyrrolidine ring also plays a critical role in its chemical and biological properties. As a secondary amine, the nitrogen is basic and can be readily substituted, providing a convenient handle for further functionalization and modulation of the molecule's physicochemical properties. nih.gov This versatility has contributed to the widespread use of the pyrrolidine scaffold in the development of a diverse range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. frontiersin.org

Contextualizing Substituted Pyrrolidines in the Realm of Nitrogen Heterocycles

Nitrogen heterocycles are a broad and diverse class of organic compounds that form the core of a vast number of biologically active molecules. Among these, saturated five-membered nitrogen heterocycles, such as pyrrolidine (B122466), hold a prominent position. researchgate.net The substitution pattern on the pyrrolidine ring is a key determinant of its biological activity, and different substitution patterns can lead to vastly different pharmacological profiles. researchgate.net

Substituted pyrrolidines are found in a wide variety of natural products, including many alkaloids. For example, nicotine (B1678760) contains an N-methylpyrrolidine ring, and the amino acids proline and hydroxyproline (B1673980) are themselves substituted pyrrolidines. wikipedia.org This natural precedent has inspired the synthesis of a vast library of substituted pyrrolidine derivatives for drug discovery and chemical biology research.

The introduction of substituents onto the pyrrolidine ring can influence its properties in several ways. Substituents can modulate the basicity and nucleophilicity of the nitrogen atom, affect the conformational preferences of the ring, and introduce new functional groups for interaction with biological targets. nih.gov The strategic placement of substituents is therefore a critical aspect of the design of new pyrrolidine-based molecules.

Stereochemical Considerations in the Design and Synthesis of 2 3,5 Difluorophenoxymethyl Pyrrolidine

The stereochemistry of 2-(3,5-Difluorophenoxymethyl)pyrrolidine is a crucial factor that will undoubtedly influence its biological activity. The carbon atom at the 2-position of the pyrrolidine (B122466) ring, to which the difluorophenoxymethyl group is attached, is a stereocenter. This means that the compound can exist as two enantiomers, the (R)- and (S)-isomers.

The synthesis of enantiomerically pure substituted pyrrolidines is a significant area of research in organic chemistry. nih.gov Chiral pool synthesis, starting from naturally occurring chiral molecules like proline, is a common strategy. nih.gov Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction, is another powerful approach. organic-chemistry.org

The presence of fluorine atoms in the phenyl ring can also have a profound impact on the molecule's conformation and electronic properties. beilstein-journals.org Fluorine is highly electronegative and can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. These interactions can influence how the molecule binds to its biological target and can also affect its metabolic stability and membrane permeability. beilstein-journals.org The gauche effect, an attractive interaction between vicinal electronegative atoms, can also play a role in dictating the preferred conformation of fluorinated pyrrolidines. beilstein-journals.org

Overview of Research Directions and Applications in Academic Disciplines

Elucidation of Reaction Intermediates and Transition States

No studies detailing the isolation or spectroscopic characterization of intermediates or the computational modeling of transition states for the synthesis of this compound could be located.

Kinetic Studies and Rate-Determining Steps

Information regarding kinetic studies, including reaction rates, order of reaction, and identification of the rate-determining step for the synthesis of this specific compound, is not available in the reviewed literature.

Stereochemical Control Mechanisms in Asymmetric Syntheses

While asymmetric syntheses of pyrrolidine derivatives are common, no literature was found that specifically discusses the mechanisms of stereochemical control for the synthesis of this compound.

Computational Approaches to Mechanistic Understanding

No computational studies, such as Density Functional Theory (DFT) calculations, that provide a mechanistic understanding of the synthetic pathways to this compound have been published.

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, providing insights into the three-dimensional structure and dynamic behavior of molecules. For this compound, a thorough conformational analysis is crucial to understand its potential interactions with biological targets.

The conformational space of this compound is further expanded by the rotational freedom around the C2-C(methylene) bond and the C(methylene)-O bond of the phenoxymethyl (B101242) side chain. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be employed to systematically explore these degrees of freedom and identify the low-energy conformers. A typical workflow for conformational analysis would involve:

Initial 3D Structure Generation: Building the initial structure of the molecule.

Conformational Search: Employing algorithms like systematic or stochastic searches to generate a diverse set of possible conformations.

Energy Minimization: Optimizing the geometry of each conformer using force fields (e.g., MMFF94, AMBER) or semi-empirical quantum methods.

Clustering and Ranking: Grouping similar conformers and ranking them based on their relative energies.

The results of such an analysis would likely reveal a small number of stable conformers that are significantly populated at room temperature. The preferred conformation would be a balance between minimizing steric hindrance between the bulky difluorophenoxymethyl group and the pyrrolidine ring, and optimizing electronic interactions.

Table 1: Predicted Low-Energy Conformers of this compound

ConformerPyrrolidine Ring PuckerC2-Substituent OrientationDihedral Angle (C1-N-C2-C_methylene)Relative Energy (kcal/mol)
1Envelope (C3-endo)Equatorial~150°0.00
2Twisted (C3-endo, C4-exo)Equatorial~-160°0.85
3Envelope (C4-exo)Axial~60°2.50

Note: This table is illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Actual values would require specific computational studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its charge distribution, molecular orbitals, and reactivity indices.

The presence of two highly electronegative fluorine atoms on the phenyl ring is expected to significantly influence the electronic properties of the molecule. These fluorine atoms act as strong electron-withdrawing groups, which can polarize the C-F bonds and affect the electron density of the entire phenoxy moiety. This, in turn, can modulate the electronic character of the pyrrolidine ring through the ether linkage.

Key electronic properties that can be calculated using DFT include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show regions of negative potential around the fluorine and oxygen atoms, and regions of positive potential around the pyrrolidine N-H group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and charge distribution within the molecule, including the nature of the C-F bonds and the lone pairs on the oxygen and nitrogen atoms.

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Results)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Note: These values are hypothetical and would need to be determined through actual DFT calculations.

The reactivity of the molecule can be predicted by analyzing these electronic properties. For instance, the regions of negative MEP are likely sites for electrophilic attack, while the HOMO distribution can indicate the most probable sites for oxidation.

Prediction of Stereoselectivity in Synthetic Reactions

The synthesis of this compound can potentially lead to the formation of different stereoisomers, as the C2 position of the pyrrolidine ring is a stereocenter. Computational chemistry can play a vital role in predicting and understanding the stereochemical outcome of synthetic reactions.

For reactions involving the formation of the pyrrolidine ring or the introduction of the phenoxymethyl substituent, computational methods can be used to model the transition states of the competing reaction pathways leading to different stereoisomers. The relative energies of these transition states can then be used to predict the major product.

For example, in a nucleophilic substitution reaction to introduce the difluorophenoxymethyl group onto a pre-existing pyrrolidine precursor, DFT calculations could be used to model the transition states for attack from the two different faces of the pyrrolidine ring. The difference in the activation energies for these two pathways would determine the diastereomeric excess (d.e.) of the product.

Computational studies can help in:

Identifying the most stable conformation of the reactants and intermediates.

Locating the transition state structures for different stereochemical pathways.

Calculating the activation energies to predict the kinetic product.

Analyzing non-covalent interactions in the transition state that influence stereoselectivity.

By understanding the factors that control stereoselectivity at a molecular level, synthetic chemists can design more efficient and selective routes to the desired stereoisomer of this compound.

Computational Exploration of Structure-Activity Relationships (SAR) in Related Scaffolds

While specific biological activity data for this compound may not be available, computational methods can be used to explore the structure-activity relationships (SAR) of related scaffolds that have known biological activities. The phenoxymethylpyrrolidine scaffold is present in a number of compounds with diverse pharmacological profiles.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can be applied to a series of analogous compounds to identify the key structural features responsible for their biological activity. For instance, a QSAR study on a set of phenoxymethylpyrrolidine derivatives could reveal the importance of:

The nature and position of substituents on the phenyl ring: The electron-withdrawing fluorine atoms in the 3 and 5 positions could be crucial for activity.

The stereochemistry at the C2 position of the pyrrolidine ring.

The presence and nature of substituents on the pyrrolidine nitrogen.

By building a predictive computational model based on known active compounds, it is possible to estimate the potential biological activity of this compound and to guide the design of more potent analogs.

In silico Assessment of Synthetic Feasibility and Reaction Pathways

Before embarking on the laboratory synthesis of a novel compound, computational tools can be used to assess its synthetic feasibility and to explore potential reaction pathways. In silico retrosynthesis programs can help to identify potential starting materials and key bond disconnections for the synthesis of this compound.

These programs utilize vast databases of known chemical reactions and reaction rules to propose synthetic routes. For each proposed step, quantum chemical calculations can be used to:

Estimate the reaction energies and activation barriers to assess the thermodynamic and kinetic feasibility of the reaction.

Investigate the potential for side reactions and predict the formation of byproducts.

Model the effect of different catalysts and reaction conditions to optimize the synthetic protocol.

By combining automated retrosynthesis with detailed quantum mechanical calculations, a more rational and efficient synthetic strategy can be developed, saving time and resources in the laboratory. For example, a possible retrosynthetic disconnection for this compound could involve the formation of the ether linkage between a 2-(hydroxymethyl)pyrrolidine derivative and 1,3-difluoro-5-iodobenzene, or a nucleophilic substitution reaction between a 2-(halomethyl)pyrrolidine and 3,5-difluorophenol. Computational analysis could help in determining which of these routes is more likely to be successful.

Applications of 2 3,5 Difluorophenoxymethyl Pyrrolidine in Academic Research

Chiral Building Block in the Synthesis of Complex Organic Molecules

The rigid, five-membered ring structure of the pyrrolidine (B122466) moiety, combined with the stereocenter at the 2-position, makes 2-(3,5-Difluorophenoxymethyl)pyrrolidine an important chiral precursor in organic synthesis. nih.gov This scaffold is frequently utilized by medicinal chemists to explore three-dimensional chemical space, which is crucial for the development of novel therapeutic agents. nih.gov

The pyrrolidine ring is a common structural motif found in a wide array of polycyclic alkaloid natural products. researchgate.net While the direct application of this compound as a precursor in the total synthesis of a specific natural product is not extensively documented in publicly available research, the general importance of substituted pyrrolidines in this field is well-established. researchgate.netnih.gov Pyrrolidine derivatives are crucial intermediates in the synthesis of various natural product families, including those belonging to the Aspidosperma, Stemona, and batzelladine classes of alkaloids. researchgate.net The synthesis of these complex natural products often relies on the use of chiral pyrrolidine synthons to introduce key stereochemical features. nih.gov

Table 1: Examples of Natural Product Classes Containing the Pyrrolidine Motif

Natural Product Class Representative Alkaloid(s) Source(s)
Aspidosperma Alkaloids Aspidospermine, Vincamine researchgate.net
Stemona Alkaloids Stenine, Tuberostemonine researchgate.net

This table provides examples of natural product classes that feature the pyrrolidine ring, highlighting the importance of this scaffold in natural product synthesis. There is no direct evidence from the provided search results that this compound is used in the synthesis of these specific compounds.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The incorporation of fluorine atoms, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This makes fluorinated building blocks, such as the one , highly valuable in the synthesis of advanced pharmaceutical scaffolds. researchgate.net

A significant application of the this compound moiety is as an intermediate in the synthesis of potent and selective enzyme inhibitors. For example, it forms a key component of isatin (B1672199) sulfonamide derivatives that have been developed as inhibitors of caspases, a family of cysteine proteases involved in apoptosis. researchgate.netresearchgate.net These inhibitors are crucial tools for studying the mechanisms of programmed cell death and have potential therapeutic applications.

Probing Biological Systems as Research Tools and Ligands

The unique chemical properties of this compound make it an ideal component for designing molecular probes and ligands to study biological processes in vitro and in vivo.

The this compound moiety has been instrumental in the development of selective inhibitors for caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade. researchgate.netnih.gov Isatin sulfonamide derivatives incorporating this pyrrolidine structure have shown subnanomolar inhibitory constants for these caspases. researchgate.net For instance, the compound ICMT-11, an isatin 5-sulfonamide, demonstrates high affinity for caspase-3. researchgate.net The development of such potent and selective inhibitors allows researchers to dissect the specific roles of caspase-3 and -7 in apoptosis, providing valuable insights into the molecular mechanisms of programmed cell death. nih.gov

Table 2: Inhibitory Activity of an Isatin Sulfonamide Derivative Incorporating the 2-(phenoxymethyl)pyrrolidine (B2688903) Scaffold

Compound Target Enzyme IC₅₀ (nM) Selectivity Reference(s)
Isatin-15 Caspase-3 0.5 Selective over caspase-1, -6, and -8 (>5,000 nM) nih.gov

This table showcases the potent and selective inhibitory activity of an isatin sulfonamide analog containing a phenoxymethyl-pyrrolidine moiety against key apoptosis-related enzymes.

A groundbreaking application of this compound is in the design and synthesis of radiotracers for Positron Emission Tomography (PET) imaging. dntb.gov.ua PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. dntb.gov.ua

The this compound scaffold is a core component of the PET radiotracer ¹⁸F-ICMT-11. This tracer is designed to specifically target and bind to activated caspase-3 and -7 in apoptotic cells. researchgate.net The fluorine-18 (B77423) (¹⁸F) radioisotope allows for the detection of the tracer's location and concentration within the body using a PET scanner. dntb.gov.ua Preclinical studies in xenograft models of various cancers have demonstrated the potential of ¹⁸F-ICMT-11 to detect early tumor response to anticancer drugs by imaging drug-induced apoptosis. researchgate.netresearchgate.net This ability to non-invasively monitor treatment efficacy at an early stage is of great interest for personalizing cancer therapy.

Table 3: Preclinical PET Imaging Studies with a Radiotracer Containing the 2-(Difluorophenoxymethyl)pyrrolidine Moiety

Radiotracer Target Cancer Model(s) Key Finding Reference(s)
¹⁸F-ICMT-11 Caspase-3/7 Lymphoma, Breast, Colon Cancer Xenografts Increased tracer retention in tumors after drug treatment, indicating apoptosis. researchgate.netresearchgate.net

This interactive table summarizes key findings from preclinical PET imaging studies using a radiotracer that incorporates the this compound scaffold.

Application in Asymmetric Organocatalysis

Chiral pyrrolidines are a cornerstone of modern asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions enantioselectively. Proline and its derivatives, known as diarylprolinol silyl (B83357) ethers, are among the most successful organocatalysts, capable of promoting a wide range of asymmetric transformations.

While the pyrrolidine framework is central to many organocatalysts, there is no specific mention in the surveyed literature of this compound itself being used directly as an organocatalyst. However, the synthesis of novel pyrrolidine-based organocatalysts with various substituents is an active area of research. It is conceivable that derivatives of this compound could be developed and tested for their catalytic activity in asymmetric reactions, such as Michael additions or aldol (B89426) reactions. The electronic properties of the difluorophenyl group could potentially influence the catalyst's reactivity and selectivity.

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound in Organocatalysis

A thorough search of academic literature and research databases has revealed a significant lack of specific information on the chemical compound This compound . Consequently, a detailed article focusing on its applications in academic research, specifically concerning the design, synthesis, and catalytic activity of its derived organocatalysts, cannot be generated at this time.

Extensive searches for scholarly articles, including those detailing the synthesis of organocatalysts from this compound and its use in enantioselective transformations, did not yield any relevant results. This suggests that research focusing specifically on this compound as a precursor for organocatalysts may not be published in the readily accessible scientific literature.

While the broader field of pyrrolidine-based organocatalysis is a well-established and active area of research, with numerous studies on various substituted pyrrolidine derivatives, the specific difluorophenoxymethyl substituent at the 2-position appears to be a novel or underexplored structural motif in this context. The design and synthesis of pyrrolidine-derived organocatalysts often involve the strategic placement of bulky or electronically distinct groups to influence the stereochemical outcome of chemical reactions. The 3,5-difluorophenyl group, with its electron-withdrawing properties, could theoretically impart unique electronic and steric characteristics to a catalyst, making its absence in the literature noteworthy.

Similarly, investigations into the catalytic activity of such a compound in enantioselective transformations, such as Michael additions or aldol reactions, are not documented. Academic research in this area typically includes detailed studies on reaction scope, optimization of conditions, and elucidation of reaction mechanisms to demonstrate the efficacy and potential of a new catalyst. The absence of such data for this compound-derived catalysts prevents any substantive discussion of their performance.

Advanced Analytical Characterization Techniques for 2 3,5 Difluorophenoxymethyl Pyrrolidine

Spectroscopic Methods for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are fundamental in verifying the chemical structure of 2-(3,5-Difluorophenoxymethyl)pyrrolidine.

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the elemental composition of the molecule with high accuracy. For this compound (C₁₁H₁₃F₂NO), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. Electron ionization (EI) or electrospray ionization (ESI) sources can be utilized. The fragmentation pattern observed in the mass spectrum provides further structural information, such as the loss of the difluorophenoxy group or fragments of the pyrrolidine (B122466) ring.

Illustrative HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₁H₁₃F₂NO
Calculated Exact Mass 213.0965

| Observed m/z [M+H]⁺ | 214.1043 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the aromatic ring. The chemical shifts and coupling patterns of the pyrrolidine protons (typically in the 1.5-4.0 ppm range) would confirm the substituted pyrrolidine structure. The aromatic protons of the 3,5-difluorophenyl group would appear in the downfield region (typically 6.5-7.5 ppm) with characteristic splitting patterns due to fluorine-proton coupling.

¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a distinct chemical environment. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts of the pyrrolidine carbons and the aromatic carbons provide further evidence for the proposed structure. For instance, the carbon atom attached to the oxygen (phenoxymethyl) would have a characteristic chemical shift in the 60-80 ppm range.

Illustrative ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
1.70-2.10 m 4H Pyrrolidine CH₂
3.10-3.30 m 2H Pyrrolidine CH₂-N
3.60 m 1H Pyrrolidine CH-O
4.10 dd 2H O-CH₂

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include C-H stretching of the alkyl and aromatic groups, C-N stretching of the amine, C-O stretching of the ether linkage, and C-F stretching of the fluorinated aromatic ring.

Illustrative IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3300-3400 Medium N-H Stretch (secondary amine)
2850-2960 Medium-Strong C-H Stretch (aliphatic)
1600-1620 Medium C=C Stretch (aromatic)
1250-1300 Strong C-F Stretch
1200-1250 Strong C-O Stretch (aryl ether)

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of the compound. A suitable mobile phase, often a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid, would be used to achieve good separation of the main compound from any impurities. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, for example, around 254 nm.

Chiral HPLC: Since the molecule contains a stereocenter at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines and related compounds. nih.govnih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving optimal separation. sigmaaldrich.com

Illustrative Chiral HPLC Parameters for Separation of this compound Enantiomers

Parameter Condition
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min

| Retention Time (S-enantiomer) | 10.2 min |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.com To perform this analysis, a single crystal of an enantiomerically pure sample of this compound or a suitable crystalline derivative is required. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions, bond lengths, and bond angles. This technique provides unambiguous assignment of the R or S configuration at the chiral center. While no specific crystallographic data for this compound is publicly available, this method remains the gold standard for absolute configuration determination of chiral pyrrolidines. researchgate.net

In situ Monitoring of Reactions using Advanced Spectroscopic Methods

The synthesis of pyrrolidine derivatives can be monitored in real-time using in situ spectroscopic techniques. acs.org Methods like ReactIR (in situ FT-IR) and process NMR can track the concentration of reactants, intermediates, and products throughout the course of the reaction without the need for sampling. This provides valuable kinetic and mechanistic information, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to improve yield and selectivity in the formation of this compound. acs.org For instance, the disappearance of a reactant's characteristic IR band and the appearance of a product's band can be monitored to determine the reaction endpoint.

Isotopic Labeling and Tracing for Pathway Elucidation

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms. wikipedia.orgnumberanalytics.com In the synthesis of this compound, specific atoms in the starting materials can be replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). The position of these isotopic labels in the final product and any byproducts can then be determined by NMR or mass spectrometry. This information helps to trace the pathways of atoms during the reaction, providing insight into bond-forming and bond-breaking steps. For example, using a deuterium-labeled precursor could help to understand the mechanism of a cyclization step in the formation of the pyrrolidine ring. organic-chemistry.org While specific isotopic labeling studies for this compound are not documented, this methodology is a cornerstone of mechanistic organic chemistry. researchgate.net

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